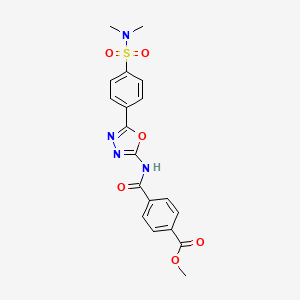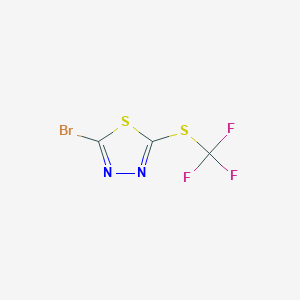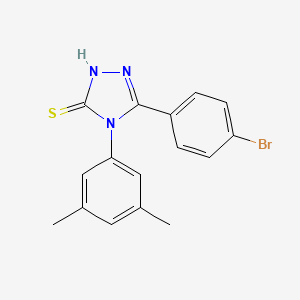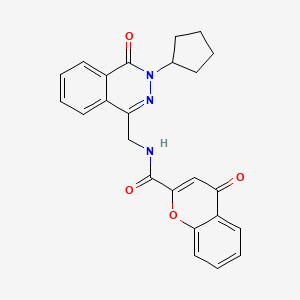
N-(4-fluorophenyl)-4-nitro-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyrazole derivative with a 4-fluorophenylamine . The nitro group could be introduced through a nitration reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The fluorophenyl group would contribute to the aromaticity of the molecule, and the nitro group would likely add some polarity .Chemical Reactions Analysis
As an aromatic compound with a nitro group, this molecule could undergo various reactions. The nitro group could be reduced to an amine group, or it could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the nitro group could make the compound relatively polar, and the aromatic rings could contribute to its stability and rigidity .Wissenschaftliche Forschungsanwendungen
Fluorination and Catalysis
Research by Li et al. (2012) describes a catalytic process involving nitroolefins and pyrazol-5-ones, highlighting the sequential 1,4-addition/dearomative-fluorination transformation. This process yields fluorinated products with high selectivity and efficiency, underlining the importance of pyrazole derivatives in facilitating reactions that introduce fluorine atoms into organic molecules, a valuable feature for drug discovery and materials science.
Herbicidal Applications
R. Clark (1996) investigated pyrazole nitrophenyl ethers (PPEs), identifying them as a new class of chemistry with herbicidal effects. This study extended to include herbicidal pyrazolyl fluorotolyl ethers, indicating the potential of N-(4-fluorophenyl)-4-nitro-1H-pyrazol-5-amine derivatives in agricultural chemistry, particularly for the development of new herbicides with specific action modes.
Synthesis and Drug Development
A publication by Yang et al. (2014) outlines the process development and large-scale synthesis of a novel oxazolidinone antibacterial candidate, demonstrating the role of this compound derivatives in synthesizing intermediates for pharmaceuticals. This work underscores the importance of such compounds in streamlining the production of antibiotics, contributing to the field of medicinal chemistry.
Material Science and Dye Development
The study by Yoon et al. (2019) focuses on the dyeing properties of 4-fluorosulfonylphenylazo-5-pyrazolone dyes on polyester, highlighting the environmentally friendly aftertreatment processes for high color fastness. This research points to the utility of pyrazole derivatives in the development of new dyes for the textile industry, emphasizing the environmental benefits of such compounds.
Analytical Chemistry and Sensing Applications
Wang et al. (2017) developed a novel fluorescent probe for hydrogen sulfide based on the thiolysis of 7-nitro-1,2,3-benzoxadiazole (NBD) amine. This probe, utilizing pyrazole derivatives, demonstrates significant fluorescence enhancement upon detection of H2S, showcasing the potential of this compound in creating sensitive and selective sensors for biomedical and environmental monitoring.
Wirkmechanismus
Target of Action
Similar compounds such as flufenacet, an aryloxy amide herbicide, are known to target certain annual grasses and broad-leaved weeds
Mode of Action
It’s worth noting that similar compounds, such as flufenacet, act as selective herbicides . The specific interactions between N-(4-fluorophenyl)-4-nitro-1H-pyrazol-5-amine and its targets, as well as the resulting changes, are subjects for further investigation.
Biochemical Pathways
It’s important to note that similar compounds, such as flufenacet, are known to affect the growth of certain annual grasses and broad-leaved weeds . The downstream effects of these interactions are yet to be fully understood.
Pharmacokinetics
A study on n-benzoyl-n’- (4-fluorophenyl) thiourea derivatives, which are structurally similar, suggests that these compounds have good pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential toxicity.
Result of Action
Similar compounds, such as flufenacet, are known to have a significant impact on the growth of certain annual grasses and broad-leaved weeds
Action Environment
It’s worth noting that similar compounds, such as flufenacet, are known to be moderately persistent in soil and water/sediment systems under certain conditions . This suggests that environmental factors could potentially influence the action of this compound.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4-nitro-1H-pyrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O2/c10-6-1-3-7(4-2-6)12-9-8(14(15)16)5-11-13-9/h1-5H,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEBZIAPJQDLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=NN2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2892414.png)
![(2-Ethoxyphenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2892415.png)
![2-(4-ethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2892416.png)
![5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2892417.png)
![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2892420.png)

![6-Acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2892424.png)

![3-(4-bromophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2892427.png)
![N-[(1-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2892429.png)



